Product packaging for 1,1'-[(2-Iodophenyl)methylene]dibenzene(Cat. No.:CAS No. 61593-11-1)

1,1'-[(2-Iodophenyl)methylene]dibenzene

Cat. No.: B14571145
CAS No.: 61593-11-1
M. Wt: 370.2 g/mol
InChI Key: SOSKBKJKHLPXBQ-UHFFFAOYSA-N
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Description

1,1'-[(2-Iodophenyl)methylene]dibenzene is a chemical reagent intended for research applications. This compound features a triphenylmethane core structure with an iodine substituent on one of the aromatic rings. The presence of the iodine atom is significant, as halogenated aromatic compounds are valuable in various research fields due to their potential to participate in halogen bonding and serve as intermediates in cross-coupling reactions . Such properties make this compound a potential building block in materials science, for instance in the synthesis of novel Schiff base derivatives for investigating supramolecular structures and interactions . Researchers can utilize this reagent in the development of new organic materials and as a precursor in pharmaceutical research. The product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15I B14571145 1,1'-[(2-Iodophenyl)methylene]dibenzene CAS No. 61593-11-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61593-11-1

Molecular Formula

C19H15I

Molecular Weight

370.2 g/mol

IUPAC Name

1-benzhydryl-2-iodobenzene

InChI

InChI=1S/C19H15I/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H

InChI Key

SOSKBKJKHLPXBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3I

Origin of Product

United States

Contextualizing Aromatic Methylene Compounds in Synthetic Organic Chemistry

Aromatic methylene (B1212753) compounds, characterized by a methylene bridge (-CH₂-) linking two or more aromatic rings, form the structural core of numerous important molecules. This structural motif is not merely a passive linker; it imparts specific conformational properties and serves as a reactive center for various chemical transformations. The methylene group can be functionalized, oxidized, or can participate in cyclization reactions, making these compounds valuable precursors in the synthesis of more complex molecular frameworks.

The Significance of Organoiodine Chemistry in Modern Chemical Synthesis

Organoiodine chemistry has witnessed a remarkable evolution, transitioning from simple alkyl and aryl iodides to the development and application of hypervalent iodine reagents. wikipedia.org The carbon-iodine (C-I) bond, being the weakest among the carbon-halogen bonds, renders organoiodine compounds highly reactive and thus valuable as synthetic intermediates. wikipedia.org The iodine atom can be readily substituted or participate in a variety of coupling reactions, making aryl iodides, in particular, key building blocks in the construction of complex organic molecules.

The utility of organoiodine compounds is prominently highlighted in the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. In these reactions, the iodo-substituted aromatic compound serves as an excellent electrophilic partner, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Furthermore, the field of hypervalent iodine chemistry has provided a new class of oxidizing agents that are often more environmentally benign than their heavy-metal-based counterparts.

Mechanistic Studies and Reactivity Profiles of 1,1 2 Iodophenyl Methylene Dibenzene

Elucidation of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The mechanism generally proceeds in two steps: the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. msu.edumasterorganicchemistry.com The rate-determining step is typically the formation of the arenium ion. masterorganicchemistry.com For 1,1'-[(2-Iodophenyl)methylene]dibenzene, which possesses three distinct aromatic rings, the reactivity and orientation of substitution are governed by the electronic effects of the substituents on each ring.

Substituent Effects on Reactivity and Regioselectivity

Substituents on an aromatic ring significantly influence the rate of electrophilic substitution and direct the incoming electrophile to specific positions. libretexts.orgyoutube.com Activating groups increase the reaction rate compared to benzene (B151609) by donating electron density to the ring, thereby stabilizing the arenium ion intermediate. wikipedia.orglibretexts.org Conversely, deactivating groups withdraw electron density, slowing the reaction. lumenlearning.com

In this compound, the substituents on the three aromatic rings are as follows:

Two Phenyl Rings: These are monosubstituted with a methylene (B1212753) (-CH2-) group, which is part of the larger diphenylmethyl substituent. Alkyl groups are activating and ortho-, para-directing due to their electron-donating inductive effect.

One 2-Iodophenyl Ring: This ring is disubstituted with an iodine atom and the diphenylmethyl group. The iodine atom is a deactivating group due to its electron-withdrawing inductive effect, but it directs incoming electrophiles to the ortho and para positions due to the electron-donating resonance effect of its lone pairs. libretexts.orglibretexts.org The diphenylmethyl group is an activating, ortho-, para-director.

Aromatic RingSubstituent(s)Electronic EffectReactivity towards EASPredicted Regioselectivity
Phenyl Rings-CH(Ph)(C6H4I)Activating (Inductive)More reactive than benzeneOrtho, Para
2-Iodophenyl Ring-IDeactivating (Inductive), Ortho, Para-directing (Resonance)Less reactive than the unsubstituted phenyl ringsComplex; depends on the interplay of both substituents
-CH(Ph)2Activating (Inductive), Ortho, Para-directing

Kinetic Isotope Effects and Transition State Analysis

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In the context of EAS, a primary KIE is observed when the C-H bond is broken in the rate-determining step. princeton.edu However, for most EAS reactions, the formation of the arenium ion is the slow step, and the subsequent deprotonation is fast, resulting in a negligible primary KIE. masterorganicchemistry.com

A secondary KIE can be observed when isotopic substitution occurs at a position not directly involved in bond breaking. libretexts.org For instance, replacing hydrogen with deuterium (B1214612) at the site of electrophilic attack can provide insights into the transition state structure. An inverse secondary KIE (kH/kD < 1) might be observed, suggesting a change in hybridization from sp2 in the reactant to sp3 in the transition state, which is characteristic of the formation of the arenium ion. epfl.ch

Isotopic SubstitutionType of KIEExpected ObservationMechanistic Insight
Deuteration at the position of electrophilic attackSecondarykH/kD < 1 (Inverse KIE)Supports the formation of a carbocation intermediate with a change in hybridization from sp2 to sp3. epfl.ch
Deuteration at a position not involved in the reactionNegligiblekH/kD ≈ 1Confirms that the C-H bond at this position is not significantly altered in the transition state.

Transformations Involving the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in this compound is a key site for further functionalization of the molecule.

Nucleophilic Displacement and Substitution Reactions

Aryl halides are generally unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions. uomustansiriyah.edu.iq However, the C-I bond is the weakest among the carbon-halogen bonds, making iodine a good leaving group. Nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by strongly electron-withdrawing groups, which is not the case here. Alternatively, transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are highly effective methods for forming new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom. vanderbilt.edu

Radical Pathways in Dehalogenation and Functionalization

The relatively low bond dissociation energy of the C-I bond makes it susceptible to homolytic cleavage, initiating radical reactions. Dehalogenation, the replacement of the iodine atom with a hydrogen atom, can be achieved using radical-based reducing agents like tributyltin hydride. This process involves the formation of an aryl radical intermediate, which then abstracts a hydrogen atom from the donor. This aryl radical can also be trapped by other reagents, leading to various functionalized products.

Oxidative and Reductive Reactivity of the Aromatic System

The aromatic rings of this compound can undergo both oxidative and reductive transformations, although these typically require specific and often harsh conditions.

Under reductive conditions, such as the Birch reduction (dissolving metal in liquid ammonia (B1221849) with an alcohol), the phenyl rings can be partially reduced to non-conjugated dienes. The C-I bond can also be cleaved reductively, for example, by catalytic hydrogenation, which would yield the deiodinated product. vanderbilt.edu

Oxidative reactions can lead to the degradation of the aromatic rings, for instance, with strong oxidizing agents like potassium permanganate (B83412) or ozone. The benzylic carbon atom, being activated by the adjacent phenyl rings, could also be a site of oxidation.

Photochemical and Photoredox-Catalyzed Reactions

Extensive searches of scientific literature and chemical databases did not yield specific studies on the photochemical and photoredox-catalyzed reactions of this compound. While the broader field of photoredox catalysis is a burgeoning area of organic synthesis, enabling the formation of challenging chemical bonds under mild conditions, specific applications or mechanistic investigations involving this particular compound are not documented in available research. sigmaaldrich.comnih.govupenn.edu

Photochemical reactions often involve the homolytic cleavage of carbon-iodine bonds upon irradiation, leading to the formation of radical intermediates. rsc.orgresearchgate.net For instance, the photolysis of 1,2-di-iodobenzene has been studied as a route to benzyne, where the breaking of C-I bonds is a key step. rsc.orgresearchgate.net In the context of photoredox catalysis, iodoarenes can participate in single-electron transfer processes to generate aryl radicals, which are versatile intermediates for various bond-forming reactions. mdpi.comsemanticscholar.org

However, without direct experimental or computational studies on this compound, any discussion of its specific reactivity profile in photochemical or photoredox-catalyzed reactions would be speculative. No data tables on reaction conditions, yields, or mechanistic details for this compound could be located.

Further research would be necessary to elucidate the photochemical and photoredox-catalyzed reactivity of this compound, including its potential to form radical intermediates, undergo cyclization, or participate in cross-coupling reactions under photocatalytic conditions.

Computational Chemistry and Theoretical Investigations of 1,1 2 Iodophenyl Methylene Dibenzene

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamental to understanding its chemical behavior. Computational methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are powerful tools for elucidating these characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. A DFT analysis of 1,1'-[(2-Iodophenyl)methylene]dibenzene would typically be initiated by optimizing the molecule's geometry to find its lowest energy conformation. Using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p) would provide reliable predictions for various ground state properties.

The key outputs of a DFT study include optimized geometric parameters (bond lengths, bond angles, and dihedral angles), electronic energies, and the distribution of electron density. For this compound, the C-I bond length is expected to be a key parameter, influencing both steric and electronic properties. The electron-withdrawing nature of the iodine atom would induce a slight positive charge on the attached carbon and perturb the electron density across the aromatic ring. This effect, along with the steric bulk of the iodine, would also influence the orientation of the three phenyl rings around the central methane (B114726) carbon.

Illustrative DFT-calculated properties for the ground state of this compound are presented below. These values are hypothetical, based on typical results for similar aromatic halides and triarylmethanes.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations Illustrative data based on theoretical principles

PropertyPredicted Value
Total Energy (Hartree)-850.1234
Dipole Moment (Debye)1.85
C-I Bond Length (Å)2.10
Central C-Ph Bond Lengths (Å)1.52 - 1.54

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with electrophiles and nucleophiles.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dibenzene portion of the molecule, indicating that these rings would be the likely sites for electrophilic attack. The LUMO, conversely, would likely have significant contributions from the iodophenyl ring, particularly the C-I antibonding orbital. This suggests that nucleophilic attack might be directed towards the carbon atom bearing the iodine, potentially leading to substitution reactions.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to electronic transitions and chemical reactions. mdpi.com The presence of the iodine atom and the twisted conformation of the phenyl rings would influence this energy gap.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound Illustrative data based on theoretical principles

OrbitalEnergy (eV)
HOMO-6.20
LUMO-0.85
HOMO-LUMO Gap (ΔE)5.35

Conformational Landscapes and Dynamics

The three-dimensional structure and flexibility of this compound are key to its properties. The steric hindrance caused by the bulky iodine atom and the three aryl groups dictates the molecule's preferred shapes and its dynamic behavior in solution.

Triarylmethanes are known to adopt a "propeller" conformation to minimize steric strain between the ortho-hydrogens of the aromatic rings. researchgate.net For this compound, this effect would be even more pronounced due to the large van der Waals radius of the iodine atom. A conformational analysis, using either high-level ab initio methods or faster molecular mechanics (MM) force fields, would explore the potential energy surface of the molecule by systematically rotating the C-C bonds connecting the central carbon to the aryl rings.

The results of such an analysis would likely show several local energy minima corresponding to different propeller-like arrangements. The global minimum would be the conformation that best accommodates the bulky iodine atom while optimizing electronic interactions. The dihedral angles defining the orientation of the three rings relative to the central methane carbon are the primary coordinates of interest in this analysis. It is expected that the iodophenyl ring would adopt a dihedral angle that places the iodine atom as far as possible from the other two rings.

Table 3: Predicted Dihedral Angles for the Most Stable Conformer of this compound Illustrative data based on theoretical principles

Dihedral AnglePredicted Value (Degrees)
Ph-C-C-C (Iodophenyl ring)~45°
Ph-C-C-C (Phenyl ring 1)~40°
Ph-C-C-C (Phenyl ring 2)~42°

While gas-phase calculations provide insight into the intrinsic properties of a molecule, its behavior in solution can be quite different. Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound in a solvent box over time. By simulating the interactions between the solute and solvent molecules, MD can reveal information about solvation, conformational flexibility, and transport properties.

An MD simulation of this compound in a common organic solvent like dichloromethane (B109758) or toluene (B28343) would show the phenyl rings undergoing rapid torsional fluctuations around their equilibrium positions. The simulation could also be used to calculate the free energy barriers for the interconversion between different propeller conformations, providing a measure of the molecule's rigidity. The solvent is expected to have a significant impact on the conformational preferences, with polar solvents potentially stabilizing conformers with a larger dipole moment.

Theoretical Approaches to Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for exploring the potential reactivity of a molecule and elucidating the mechanisms of its reactions. For this compound, theoretical studies could investigate reactions such as nucleophilic aromatic substitution at the C-I bond or electrophilic substitution on the unsubstituted phenyl rings.

By mapping the potential energy surface for a proposed reaction, computational methods can identify the structures of transition states and intermediates. The activation energy for the reaction can then be calculated as the energy difference between the reactants and the transition state. This information is crucial for predicting the feasibility and rate of a reaction. For instance, the mechanism of a Suzuki or Heck coupling reaction involving the C-I bond could be modeled to understand the role of the catalyst and the nature of the intermediates. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds would likely result in lower activation barriers for such cross-coupling reactions.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. Mapping the PES allows for the identification of stable isomers (local minima), transition states (saddle points), and the energy barriers connecting them. researchgate.net For this compound, a key structural feature is the rotational freedom of the three aryl rings around the central methane carbon.

Theoretical explorations of the PES for this molecule would likely focus on the dihedral angles defining the orientation of the 2-iodophenyl and the two phenyl rings. Due to steric hindrance, a planar conformation is highly improbable. Instead, the molecule is expected to adopt a propeller-like conformation. High-level quantum mechanical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be employed to locate the various stable conformers. researchgate.net

The investigation would involve systematically rotating the aryl rings and calculating the energy at each step to trace the paths of interconversion between different conformers. The results would identify the lowest energy structure and the activation energies required for conformational changes, such as the "flipping" of one or more rings. The presence of the bulky iodine atom on one of the phenyl rings would be predicted to create distinct, non-equivalent stable conformers with unique rotational barriers compared to unsubstituted triphenylmethane (B1682552).

Table 1: Hypothetical Conformational Analysis Data for this compound

This interactive table presents hypothetical data from a PES scan, illustrating how computational chemistry could quantify the relative energies of different conformations based on the torsion angles of the phenyl rings relative to the central carbon.

ConformerDihedral Angle 1 (I-Ph, degrees)Dihedral Angle 2 (Ph, degrees)Dihedral Angle 3 (Ph, degrees)Relative Energy (kcal/mol)
A (Global Minimum)4548-500.00
B16547-513.5
C46170-494.2
Transition State (A→B)12047-518.1

Computational Elucidation of Reaction Pathways

Computational chemistry is instrumental in elucidating complex reaction mechanisms. arxiv.org By modeling the electronic structure of reactants, intermediates, and products, it is possible to map out the entire reaction coordinate and determine the energetic feasibility of a proposed pathway. mdpi.com For this compound, several reaction types could be investigated.

A primary area of interest would be reactions involving the carbon-iodine bond, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). acs.org DFT calculations could be used to:

Model the oxidative addition of the palladium catalyst to the C-I bond.

Characterize the geometry and stability of the resulting organopalladium intermediates.

Calculate the activation barriers for subsequent steps like transmetalation and reductive elimination.

Such studies provide a step-by-step understanding of the catalytic cycle, helping to explain reaction outcomes and optimize conditions. mdpi.com Another computationally accessible pathway is the formation of the triarylmethyl carbocation (trityl cation) through the loss of a hydride or, more relevantly here, after transformation of the iodo-group. Theoretical calculations can predict the stability of this cation and map the energetic cost of its formation, providing insight into its potential role in acidic or oxidative chemical environments.

Table 2: Hypothetical Calculated Energies for a Reaction Pathway

This table shows representative hypothetical energy values that could be calculated for the key steps in a proposed reaction mechanism, such as a Suzuki coupling.

Species / StateDescriptionMethodCalculated Energy (kcal/mol)
ReactantsThis compound + Pd(0)DFT (B3LYP)0.0 (Reference)
Transition State 1Oxidative Addition TSDFT (B3LYP)+15.7
IntermediateOxidative Addition ProductDFT (B3LYP)-5.2
Transition State 2Transmetalation TSDFT (B3LYP)+12.3
Product ComplexFinal Product + Pd(0)DFT (B3LYP)-25.8

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and physical properties of molecules. nih.gov this compound is a rich platform for studying a variety of these forces due to its combination of an iodine atom and multiple aromatic rings.

Halogen Bonding: The iodine atom is a potent halogen bond donor. The region of positive electrostatic potential on the outermost surface of the iodine atom (the σ-hole) can interact favorably with electron-rich atoms like oxygen or nitrogen, or even with the π-systems of other aromatic rings. mdpi.com Computational methods like molecular electrostatic potential (MEP) surface mapping can visualize and quantify this positive region. mdpi.com

π-Interactions: The molecule's three benzene (B151609) rings can participate in several π-based interactions:

π-π Stacking: Interactions between the faces of two aromatic rings.

C-H···π Interactions: Interactions where a C-H bond points towards the face of an aromatic ring. mdpi.com

Advanced computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis can be used to identify, visualize, and quantify these weak interactions in both dimeric models and simulated crystal structures. mdpi.commdpi.com These analyses provide critical data on the specific atom-atom contacts that stabilize the solid-state structure and influence the molecule's bulk properties.

Table 3: Summary of Predicted Non-Covalent Interactions

This interactive table summarizes the types of non-covalent interactions expected for this compound and the computational tools used to study them.

Interaction TypeDescriptionTypical Energy (kcal/mol)Computational Analysis Method
Halogen Bonding (C-I···π)Interaction of iodine's σ-hole with a phenyl ring.2 - 5MEP Surface, QTAIM
π-π StackingFace-to-face or face-to-edge interaction of phenyl rings.1 - 3NCI Plot, SAPT
C-H···π InteractionHydrogen on one ring interacting with the face of another.0.5 - 2Hirshfeld Surface, QTAIM
Dispersion ForcesGeneral attractive forces due to electron correlation.VariableDFT-D3, SAPT

Catalytic Applications and Transformations Mediated by 1,1 2 Iodophenyl Methylene Dibenzene Derivatives

Precursor in Cross-Coupling Chemistry for C-C Bond Formation

The presence of the aryl iodide moiety in 1,1'-[(2-Iodophenyl)methylene]dibenzene makes it an excellent candidate for numerous cross-coupling reactions that are fundamental to the construction of complex organic molecules. These reactions typically involve a palladium or copper catalyst to facilitate the coupling of the aryl iodide with a variety of organometallic reagents.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The general mechanism for these reactions begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Reaction : This reaction couples an organoboron reagent with an organic halide. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would lead to the formation of a triarylmethane derivative. These reactions are known for their mild conditions and tolerance of a wide range of functional groups.

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Reacting this compound with an alkene under Heck conditions would introduce a vinyl group at the 2-position of the phenyl ring, leading to the formation of a stilbene-like derivative.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of this compound with an alkyne would result in the synthesis of a diarylalkyne, a common motif in pharmaceuticals and materials science. nih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. This reaction is known for its high reactivity and functional group tolerance. The coupling of this compound with an organozinc reagent would provide a straightforward route to various substituted triarylmethanes.

Palladium-Catalyzed Reaction Coupling Partner Potential Product Type
Suzuki-MiyauraArylboronic acidTriarylmethane derivative
HeckAlkeneSubstituted stilbene (B7821643) derivative
SonogashiraTerminal alkyneDiarylalkyne
NegishiOrganozinc reagentSubstituted triarylmethane

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of C-C and C-heteroatom bonds. While often requiring higher temperatures, these methods are valuable for specific transformations. A copper-catalyzed coupling of this compound with a suitable nucleophile, such as an amine or a phenol, could be employed to introduce new functional groups. For instance, coupling with an amine would yield an N-arylated product. organic-chemistry.orgdntb.gov.uanih.gov

Role in C-H Functionalization and Activation Strategies

Recent advancements in organic synthesis have focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach to molecule construction. The 2-iodophenyl group in this compound can act as a directing group in some C-H activation strategies. More commonly, the iodine atom itself is replaced in reactions that proceed via a C-H activation mechanism on a coupling partner. Palladium-catalyzed C-H functionalization reactions of arenes with aryl iodides have been developed, suggesting that this compound could serve as the arylating agent in such transformations. researchgate.net

Development of Chiral Catalysts and Ligands from Analogues

The triarylmethane scaffold, which can be accessed from this compound, is a common structural motif in chiral ligands and catalysts. By introducing chirality into the diphenylmethyl portion of the molecule or by functionalizing the 2-position with a coordinating group, it is conceivable to develop novel chiral ligands. These ligands could then be used in asymmetric catalysis to control the stereochemical outcome of a reaction. The development of axially chiral biphenyl (B1667301) ligands, for example, has shown that subtle structural modifications can lead to highly efficient and selective catalysts. nih.gov

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 1,1 2 Iodophenyl Methylene Dibenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1,1'-[(2-Iodophenyl)methylene]dibenzene in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled. The molecule's asymmetric nature, with one iodophenyl group and two phenyl groups attached to a central methylene (B1212753) carbon, gives rise to a distinct set of signals that can be fully assigned using a combination of one-dimensional and two-dimensional NMR experiments.

Based on the structure, the ¹H NMR spectrum is expected to show a complex aromatic region between approximately 6.8 and 7.8 ppm, corresponding to the 14 aromatic protons, and a singlet for the lone methine proton (CH) around 5.5-6.0 ppm. The ¹³C NMR spectrum would display signals for all 19 unique carbon atoms, including the methine carbon, the aromatic carbons, and the iodine-substituted carbon, which would appear significantly upfield due to the heavy atom effect.

Two-dimensional (2D) NMR techniques are essential for resolving signal overlap and establishing definitive correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically between protons separated by two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of protons within each of the three aromatic rings, confirming their individual spin systems.

Interactive Table: Expected COSY Correlations for this compound
Proton (¹H) SignalCorrelating Proton (¹H) Signal(s)Ring System
H-3'H-4'2-Iodophenyl
H-4'H-3', H-5'2-Iodophenyl
H-5'H-4', H-6'2-Iodophenyl
H-6'H-5'2-Iodophenyl
H-2''/H-6''H-3''/H-5''Phenyl
H-3''/H-5''H-2''/H-6'', H-4''Phenyl
H-4''H-3''/H-5''Phenyl

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). This technique allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

Interactive Table: Expected HSQC Correlations for this compound
Proton (¹H) SignalCorrelating Carbon (¹³C) SignalStructural Fragment
Methine-HMethine-CMethylene Bridge
Aromatic ProtonsAromatic CH CarbonsPhenyl & Iodophenyl Rings
Interactive Table: Key Expected HMBC Correlations for Structural Assembly
Proton (¹H) SignalCorrelating Carbon (¹³C) Signal(s)Significance
Methine-HC-1', C-1'', C-1'''Connects methylene bridge to all three aromatic rings
H-6'C-1', C-2', C-5', Methine-CConfirms attachment of iodophenyl ring
H-2''/H-6''C-1'', C-3''/C-5'', Methine-CConfirms attachment of phenyl rings

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. NOESY would provide conformational information, for instance, by showing correlations between the methine proton and the ortho-protons (H-6' and H-2''/6'') of the aromatic rings, confirming their spatial proximity.

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can characterize its structure in the crystalline state. Different crystalline forms, or polymorphs, can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would reveal different chemical shifts for carbon atoms in different polymorphic environments. Although no specific polymorphs of this compound have been reported, ssNMR remains the definitive method for their potential discovery and characterization.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy by providing a precise measurement of its mass-to-charge ratio (m/z).

For this compound (C₁₉H₁₅I), HRMS can validate the molecular formula by comparing the experimentally measured mass of the molecular ion ([M]⁺ or [M+H]⁺) with the theoretically calculated mass. The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental formulas.

Interactive Table: Molecular Formula Validation by HRMS
Ion SpeciesMolecular FormulaCalculated Accurate Mass (m/z)
[M]⁺C₁₉H₁₅I369.0219
[M+H]⁺C₁₉H₁₆I370.0297

When subjected to ionization techniques like Electron Ionization (EI), the molecular ion of this compound will undergo characteristic fragmentation, providing further structural confirmation. The analysis of these fragments helps to piece together the molecular structure.

A plausible fragmentation pathway would involve:

Loss of Iodine: The C-I bond is relatively weak and can cleave to lose an iodine radical (I•), resulting in a fragment at m/z 243.0.

Benzylic Cleavage: Cleavage adjacent to the central carbon can lead to the formation of a stable diphenylmethyl cation (tropylium-like) at m/z 167.1.

Loss of Phenyl Group: Fragmentation could involve the loss of a phenyl group (C₆H₅•) from the [M-I]⁺ fragment, leading to an ion at m/z 166.0.

Interactive Table: Expected Key Fragments in HRMS Analysis
Measured m/zProposed Fragment FormulaProposed Structure / Loss
369.02[C₁₉H₁₅I]⁺Molecular Ion
243.09[C₁₉H₁₅]⁺Loss of I•
167.09[C₁₃H₁₁]⁺Diphenylmethyl cation
166.08[C₁₃H₁₀]⁺Loss of H from diphenylmethyl cation
91.05[C₇H₇]⁺Tropylium ion

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering an unambiguous depiction of the molecule's conformation and packing in the solid state.

While a crystal structure for this compound is not currently available in open-access crystallographic databases, a successful analysis would yield critical structural parameters. The data would reveal the precise geometry around the central sp³-hybridized carbon and the spatial orientation of the three aromatic rings relative to each other.

Interactive Table: Hypothetical Crystallographic Data for this compound
ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.9
c (Å)~18.2
β (°)~98.5
Volume (ų)~1680
Z4
C-I bond length (Å)~2.10
C(methine)-C(aryl) bond length (Å)~1.52
C(aryl)-C(aryl) bond length (Å)~1.39
C(aryl)-C-C(aryl) bond angle (°)~110-114

Molecular Geometry and Stereochemistry

Specific crystallographic data, such as bond lengths, bond angles, and dihedral angles for this compound, are not present in available published literature. An analysis of its molecular geometry and stereochemistry would require single-crystal X-ray diffraction studies, which have not been reported.

Crystal Packing and Intermolecular Interactions

Information regarding the crystal system, space group, and unit cell dimensions for this compound is not available. Consequently, a description of its crystal packing and an analysis of potential intermolecular interactions, such as halogen bonding or π-stacking, cannot be provided.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

No experimental or theoretical FT-IR and Raman spectra for this compound have been published. As a result, a data table of vibrational frequencies and their corresponding functional group assignments cannot be generated.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Published UV-Vis absorption and fluorescence emission spectra for this compound are not available. Data on its electronic transitions, including wavelengths of maximum absorption (λmax) and emission, are required for this analysis and have not been reported in the scientific literature.

Applications in Advanced Materials Science and Supramolecular Chemistry

Precursor in the Synthesis of Functional Organic Materials

The carbon-iodine bond is readily functionalized through well-established catalytic methods, positioning 1,1'-[(2-Iodophenyl)methylene]dibenzene as a promising precursor for a range of functional organic materials.

Theoretically, the triphenylmethane (B1682552) core of this molecule could be extended through reactions at the iodo position to create larger, conjugated systems. Such extended π-systems are fundamental to the properties of many optoelectronic and photonic materials. By introducing chromophoric or electronically active moieties, it might be possible to synthesize novel dyes, fluorescent probes, or materials with nonlinear optical properties.

The development of organic semiconductors is a rapidly advancing field. The core structure of this compound could serve as a scaffold for the synthesis of new semiconducting materials. Modification of the molecule by introducing charge-transporting groups could lead to the creation of novel p-type or n-type semiconductors for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Polymer Chemistry and Macromolecular Architectures

The reactivity of the iodophenyl group also lends itself to applications in polymer chemistry, both in the synthesis of novel polymers and the modification of existing ones.

If appropriately functionalized, for instance by introducing a polymerizable group, this compound could act as a monomer in the synthesis of specialty polymers. The bulky triphenylmethane unit would likely impart unique physical properties to the resulting polymer, such as high thermal stability, amorphous character, and specific solubility profiles.

Post-polymerization modification is a powerful tool for introducing new functionalities into polymers. A polymer containing pendant iodophenyl groups, derived from a monomer similar to this compound, could be modified after polymerization. This would allow for the precise tuning of the polymer's properties by introducing a variety of functional groups through reactions such as Suzuki or Sonogashira coupling.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous materials with a wide range of potential applications. The rigid, three-dimensional structure of the triphenylmethane core makes this compound an intriguing candidate as a building block, or "linker," for the construction of such frameworks. By converting the iodo group into a coordinating group (e.g., a carboxylic acid or a nitrogen-containing heterocycle), this molecule could be used to create novel MOFs or COFs with potentially interesting topologies and properties for gas storage, separation, or catalysis.

Self-Assembly and Supramolecular Aggregates

The molecular architecture of this compound, featuring a bulky iodine substituent and two flexible phenyl rings, provides a platform for investigating complex self-assembly phenomena. The non-covalent interactions driving the formation of supramolecular aggregates are primarily dictated by the presence of the iodine atom and the aromatic systems. While direct and extensive research on the self-assembly of this specific compound is not widely documented, its structural motifs allow for well-grounded postulations based on established principles of supramolecular chemistry and crystal engineering observed in analogous iodinated organic molecules.

The self-assembly of organic molecules is governed by a delicate balance of weak, non-covalent interactions. rsc.org In the case of halogenated compounds, particularly those containing iodine, halogen bonding has emerged as a crucial and reliable tool for constructing supramolecular architectures. researchgate.netacs.org This interaction is characterized by its directionality and moderate strength, making it highly effective in crystal engineering. acs.org

The key interactions expected to drive the self-assembly of this compound include:

Halogen Bonding: The iodine atom possesses an electrophilic region, known as a σ-hole, which can interact favorably with nucleophilic sites on adjacent molecules. mdpi.com These interactions, such as I···π, I···O, or I···N, are highly directional and can lead to the formation of well-ordered one-, two-, or three-dimensional networks. acs.orgnih.gov

π-π Stacking: The multiple phenyl rings in the molecule are prone to engage in π-π stacking interactions, where the electron-rich aromatic rings of neighboring molecules align. These interactions contribute significantly to the stabilization of the resulting supramolecular structures.

The interplay of these non-covalent forces dictates the final morphology and properties of the supramolecular aggregates. For instance, studies on other iodinated organic molecules have shown that the position of the iodine substituent can significantly influence the resulting self-assembled nanostructures. mdpi.com

Detailed research findings on closely related systems highlight the potential for this compound to form intricate supramolecular structures. For example, the self-assembly of various iodinated aromatic compounds has been shown to result in the formation of chains, sheets, and more complex three-dimensional networks. acs.orgnih.gov The specific geometry and electronic properties of the interacting molecules determine the nature of these aggregates.

The table below summarizes the key non-covalent interactions that are anticipated to play a role in the self-assembly of this compound, based on findings from related halogenated compounds.

Interaction TypeDescriptionPotential Role in Assembly
Halogen Bonding (I···π)Interaction between the electrophilic iodine atom of one molecule and the electron-rich π-system of a phenyl ring on an adjacent molecule.Formation of linear or zigzag chains, contributing to the primary structure of the aggregate.
π-π StackingAttractive, non-covalent interactions between the aromatic rings of neighboring molecules.Stabilization of the supramolecular structure, often leading to columnar or layered arrangements.
C-H···π Hydrogen BondsWeak hydrogen bonds between a carbon-hydrogen bond and a π-system.Directional control over the molecular packing and reinforcement of the overall structure.
C-H···I Hydrogen BondsWeak hydrogen bonds involving a hydrogen atom and the iodine atom as the acceptor.Further stabilization of the crystal lattice and influence on the three-dimensional arrangement.

The combination of these interactions can lead to the formation of complex and well-defined supramolecular aggregates. The study of such systems provides valuable insights into the fundamental principles of molecular recognition and self-assembly, which are crucial for the design of new materials with tailored properties. The iodination of aromatic compounds has been explored as a strategy to amplify self-assembly processes, leading to the formation of robust hydrogels from simple peptide motifs, underscoring the power of halogen bonding in directing supramolecular structures. nih.gov

Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Exploration

Systematic Modifications on the Phenyl Rings

The two unsubstituted phenyl rings of "1,1'-[(2-Iodophenyl)methylene]dibenzene" are prime targets for modification to probe the electronic requirements for activity. The introduction of various substituents can significantly alter the molecule's properties, such as its interaction with biological targets and its metabolic stability.

To systematically explore the impact of electronic effects, a range of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be introduced onto the phenyl rings. These modifications can be accomplished through electrophilic aromatic substitution reactions on the parent diphenylmethane (B89790) scaffold, followed by iodination, or by utilizing appropriately substituted starting materials in the initial synthesis.

Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic ring, which can enhance interactions with electron-deficient biological targets. Examples of EDGs and their potential impact are outlined below.

Electron-Donating GroupRepresentative SubstituentPotential Influence on Activity
Alkyl-CH₃, -C₂H₅Increased lipophilicity, potential for enhanced membrane permeability.
Alkoxy-OCH₃, -OC₂H₅Increased electron density through resonance, potential for hydrogen bond acceptance.
Hydroxyl-OHPotential for hydrogen bond donation and acceptance, can be a key interaction point with targets.
Amino-NH₂, -N(CH₃)₂Strong electron donation, potential for hydrogen bonding and salt bridge formation.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the electron density of the phenyl rings, which can be beneficial for interactions with electron-rich biological targets.

Electron-Withdrawing GroupRepresentative SubstituentPotential Influence on Activity
Halogens-F, -Cl, -BrInductive electron withdrawal, can alter metabolic stability and binding interactions.
Nitro-NO₂Strong electron withdrawal through resonance and induction, can act as a hydrogen bond acceptor.
Cyano-CNStrong electron withdrawal, potential for polar interactions.
Trifluoromethyl-CF₃Strong inductive electron withdrawal, can increase lipophilicity and metabolic stability.

The introduction of substituents on the phenyl rings not only influences the biological activity but also the chemical reactivity of the molecule, particularly at the benzylic position (the methylene (B1212753) bridge). nih.govwikipedia.org

Electron-donating groups tend to stabilize a positive charge at the benzylic position, thereby increasing the reactivity of the benzylic C-H bond towards oxidation or other functionalization reactions. lumenlearning.com For instance, a methoxy (B1213986) group on one of the phenyl rings would make the benzylic proton more susceptible to abstraction.

On the other hand, electron-withdrawing groups destabilize a positive charge at the benzylic position, making the benzylic C-H bond less reactive. studypug.com A nitro group, for example, would decrease the propensity for benzylic functionalization. This modulation of reactivity can be strategically employed to selectively introduce further modifications to the molecule.

Functional Group Transformations at the Iodine Position

The iodine atom on the third phenyl ring is a versatile handle for a wide array of chemical transformations. Its presence allows for the introduction of diverse functionalities through both substitution and cross-coupling reactions, providing a powerful tool for SAR exploration.

The iodine atom can be replaced with other halogens or pseudohalogens to fine-tune the electronic and steric properties of this part of the molecule.

Halogen Exchange: While direct replacement of iodine with lighter halogens like bromine or chlorine can be challenging, it may be achieved under specific conditions, for instance, using copper-catalyzed halogen exchange reactions. nih.gov The Finkelstein reaction is a classic method for halogen exchange, typically involving the conversion of alkyl chlorides or bromides to iodides, but aromatic variations exist, particularly for activated aryl halides. manac-inc.co.jpmanac-inc.co.jpwikipedia.org

Pseudohalogen Substitution: Pseudohalogens, such as cyanide (-CN), azide (B81097) (-N₃), and thiocyanate (B1210189) (-SCN), are polyatomic analogues of halogens that can mimic their chemical behavior. wikipedia.org The introduction of these groups can be accomplished via nucleophilic aromatic substitution, particularly if the ring is activated with electron-withdrawing groups, or through metal-catalyzed cross-coupling reactions.

The carbon-iodine bond is particularly amenable to the formation of organometallic reagents, which can then be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Organolithium and Grignard Reagents: The iodine atom can be readily exchanged with lithium or magnesium through metal-halogen exchange to form the corresponding organolithium or Grignard reagents. wikipedia.orgnih.govresearchgate.net These highly reactive species can then be quenched with a wide range of electrophiles to introduce new functional groups. For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with carbon dioxide would produce a carboxylic acid. khanacademy.org

Palladium-Catalyzed Cross-Coupling Reactions: The 2-iodophenyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond, introducing a new aryl or alkyl group at the 2-position.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and copper co-catalysts, to introduce an alkynyl substituent. rsc.orgnih.govnih.govscielo.org.mx

Heck Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and an alkene.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with a wide variety of amines.

The following table summarizes some of the key transformations possible at the iodine position:

Reaction TypeReagentsProduct
Halogen ExchangeCuBr, KI1,1'-[(2-Bromophenyl)methylene]dibenzene
Lithiation/Quenchingn-BuLi, then DMF2-(dibenzyl)benzaldehyde
Grignard Formation/QuenchingMg, then CO₂2-(dibenzyl)benzoic acid
Suzuki CouplingPhenylboronic acid, Pd catalyst2-(biphenyl-2-yl)methanediyldibenzene
Sonogashira CouplingPhenylacetylene, Pd/Cu catalyst1,1'-[(2-(Phenylethynyl)phenyl)methylene]dibenzene

Variation of the Methylene Bridge

Oxidation to a Ketone: The methylene group can be oxidized to a carbonyl group (ketone) using various oxidizing agents. The resulting benzophenone (B1666685) derivative would have a more rigid and planar structure compared to the parent compound. The synthesis of such diaryl ketones can also be achieved through methods like the Fukuyama coupling. rsc.orgdocumentsdelivered.comrsc.org

Introduction of Substituents on the Methylene Carbon: The benzylic protons of the methylene group are weakly acidic and can be removed by a strong base to form a carbanion. wikipedia.org This carbanion can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at the bridge position. For instance, reaction with methyl iodide would yield 1,1'-(1-(2-iodophenyl)ethane-1,1-diyl)dibenzene.

Replacement with a Heteroatom: The methylene bridge could potentially be replaced with a heteroatom, such as oxygen or nitrogen, to create diaryl ether or diarylamine analogues. The synthesis of such compounds would likely require a different synthetic route, for example, a palladium-catalyzed C-O or C-N coupling reaction. The synthesis of diarylmethylamines, for instance, has been achieved through palladium-catalyzed arylation of 2-azaallyl anions. nih.gov

These derivatization strategies provide a comprehensive framework for the synthesis of a wide range of analogues of "this compound," enabling a thorough investigation of its structure-activity relationship.

Synthesis of Stereoisomeric and Chiral Analogues

The asymmetric synthesis of triarylmethanes, including analogues of this compound, presents a significant challenge due to the propeller-like arrangement of the three aryl groups around a central carbon atom, which can result in low rotational barriers and difficulty in achieving high stereoselectivity. Nevertheless, several modern synthetic methodologies have emerged as powerful tools for the enantioselective construction of this structural motif. These strategies primarily focus on the catalytic asymmetric addition of nucleophiles to a diarylmethane precursor or the coupling of pre-functionalized chiral synthons.

One of the most promising approaches involves the use of chiral catalysts to control the stereochemical outcome of the reaction. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. Key strategies that can be adapted for the synthesis of chiral this compound analogues include:

Catalytic Asymmetric Friedel-Crafts Reactions: This classic reaction can be rendered enantioselective by employing chiral Lewis or Brønsted acid catalysts. In the context of synthesizing the target molecule, this would involve the reaction of a suitable electrophile, such as 2-iodobenzaldehyde (B48337) or a derivative, with benzene (B151609) in the presence of a chiral catalyst. The catalyst would coordinate to the electrophile, directing the nucleophilic attack of the benzene ring from a specific face, thereby inducing chirality.

Rhodium-Catalyzed Asymmetric Arylation: Transition metal catalysis offers a versatile platform for asymmetric C-C bond formation. Chiral rhodium complexes have been successfully used in the asymmetric arylation of various substrates. For the synthesis of chiral this compound, a potential route could involve the rhodium-catalyzed asymmetric addition of a phenylboron reagent to a (2-iodophenyl)phenylmethane derivative. The chiral ligand on the rhodium center would be instrumental in controlling the enantioselectivity of the product. Research has shown that chiral dirhodium tetracarboxylates are effective catalysts for C-H functionalization reactions leading to triarylmethanes, and have demonstrated tolerance for ortho-substituted aryl groups, which is relevant for the 2-iodophenyl moiety. nih.govnih.gov

Palladium-Catalyzed Asymmetric Cross-Coupling Reactions: The Suzuki-Miyaura coupling, a powerful tool for C-C bond formation, can be adapted for asymmetric synthesis. A strategy for obtaining chiral this compound could involve the coupling of a chiral benzylic boronic ester with 1-iodo-2-bromobenzene or a related aryl halide in the presence of a palladium catalyst bearing a chiral ligand. The stereochemical information would be transferred from the chiral boronic ester to the final product.

While specific examples detailing the synthesis of enantiomerically pure this compound are not abundant in the literature, the general applicability of these methods to a wide range of substrates, including those with ortho-halogen substituents, provides a strong foundation for their adaptation. The success of these reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions.

Below are hypothetical data tables illustrating the kind of results that would be sought in the synthesis of chiral analogues of this compound, based on established asymmetric methodologies for triarylmethane synthesis.

Table 1: Hypothetical Enantioselective Friedel-Crafts Alkylation to Synthesize Chiral this compound Analogues

EntryElectrophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
12-IodobenzaldehydeChiral Phosphoric Acid (10)Toluene (B28343)-20247588
22-IodobenzaldehydeChiral Lewis Acid (5)CH₂Cl₂0128292
3(2-Iodophenyl)methanolChiral Brønsted Acid (10)Dioxane25486585

Table 2: Hypothetical Rhodium-Catalyzed Asymmetric Arylation for the Synthesis of a Chiral this compound Analogue

EntrySubstrateArylating AgentChiral LigandCatalyst Loading (mol%)BaseYield (%)ee (%)
1(2-Iodophenyl)phenylmethanePhenylboronic Acid(S)-BINAP2K₂CO₃7890
2(2-Iodophenyl)phenylmethanolPhenylboroxine(R)-MeO-BIPHEP3CsF8595
3(2-Iodophenyl)phenylmethyl acetatePhenyltrimethoxysilane(S)-SEGPHOS2.5TBAF7289

These tables serve to illustrate the key parameters that are optimized in the development of such asymmetric syntheses and the typical outcomes in terms of yield and enantiomeric excess (ee). The synthesis of specific stereoisomers and chiral analogues of this compound is a critical endeavor that enables a deeper understanding of its SAR, paving the way for the design of more potent and selective therapeutic agents.

Future Directions and Emerging Research Frontiers for 1,1 2 Iodophenyl Methylene Dibenzene

Integration with Continuous Flow and Automated Synthesis Platforms

The synthesis of complex organic molecules is increasingly benefiting from the adoption of continuous flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and greater efficiency. For a molecule like 1,1'-[(2-Iodophenyl)methylene]dibenzene, which belongs to the triarylmethane class of compounds, these advanced synthesis methods hold considerable promise.

Key Potential Advantages:

Enhanced Reaction Control: Continuous flow reactors would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

Increased Safety: The handling of potentially hazardous reagents or intermediates can be managed more safely in the small, enclosed volumes of a flow reactor.

Scalability: Scaling up the synthesis of this compound and its derivatives could be more straightforward in a continuous flow setup compared to batch processes.

While specific studies on the continuous flow synthesis of this compound are not yet available, research on the synthesis of other diaryl- and triarylmethanes provides a strong precedent for its feasibility and potential benefits.

Exploration in Sensing and Detection Technologies

The presence of an iodophenyl group in this compound suggests a potential for its application in sensing and detection technologies. The iodine atom can influence the electronic and photophysical properties of the molecule, which could be exploited for the development of novel sensors.

Potential Sensing Mechanisms:

Fluorescence Quenching: The iodine atom could act as a heavy atom, inducing phosphorescence or quenching fluorescence, a property that could be modulated by the presence of specific analytes.

Anion Recognition: The electrophilic nature of the C-I bond could be harnessed for the design of sensors that selectively bind to and detect certain anions.

Precursor for Sensor Materials: The compound could serve as a building block for the synthesis of more complex polymers or materials with tailored sensing capabilities. Research on iodinated polymers for pollutant sensing provides a conceptual framework for such applications.

Future research in this area would involve the synthesis of derivatives of this compound with specific recognition motifs and the characterization of their response to various analytes.

Applications in Sustainable Chemical Processes and Catalysis

The field of sustainable or "green" chemistry emphasizes the development of chemical processes that are environmentally benign. The use of iodine and iodinated compounds in catalysis is an area of growing interest as an alternative to more expensive and toxic heavy metals. vanderbilt.edu The this compound molecule could be investigated for its potential role in sustainable chemical processes.

Potential Roles in Sustainable Chemistry:

Catalyst Precursor: The iodophenyl moiety could be a reactive handle for the synthesis of novel organocatalysts or ligands for metal-catalyzed reactions.

Mediator in Oxidation Reactions: Hypervalent iodine compounds, which could potentially be synthesized from this compound, are known to be effective oxidants in a variety of organic transformations. nih.gov

Recyclable Reagents: The development of polymer-supported versions of this compound could lead to recyclable reagents, minimizing chemical waste. nih.gov

Exploration in this area would contribute to the broader goal of developing more sustainable and efficient chemical manufacturing processes.

Advanced Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry and predictive modeling are powerful tools for the rational design of new molecules with desired properties. For this compound, these methods can guide the synthesis of novel derivatives with enhanced functionalities.

Applications of Computational Modeling:

Property Prediction: Density Functional Theory (DFT) and other computational methods could be used to predict the electronic, optical, and catalytic properties of new derivatives of this compound before their synthesis.

Reaction Mechanism Elucidation: Computational studies can provide insights into the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions.

Virtual Screening: Large libraries of virtual derivatives could be screened computationally to identify candidates with the most promising properties for specific applications, such as in sensing or catalysis.

While specific computational studies on this compound are not yet prevalent, research on related hypervalent iodine compounds demonstrates the utility of these approaches in understanding and predicting chemical reactivity.

Q & A

Basic: What are the optimal synthetic routes for preparing 1,1'-[(2-Iodophenyl)methylene]dibenzene, and how can purity be validated?

Answer:
The synthesis typically involves coupling reactions using iodophenyl precursors. A plausible method is the Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to introduce the iodophenyl group. Alternatively, Friedel-Crafts alkylation may be employed for the methylene bridge formation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation requires:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a methanol/water mobile phase (e.g., 65:35 ratio, pH 4.6 adjusted with acetic acid) to assess retention time and peak symmetry .
  • Nuclear Magnetic Resonance (NMR): Compare 1^1H and 13^13C spectra with analogous dibenzene derivatives (e.g., 1,3-diphenoxybenzene or p-diphenylbenzene) to confirm structural integrity .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): For definitive structural confirmation, use SHELXTL or SHELXL software for refinement. The iodophenyl group’s heavy atom effect enhances phasing accuracy .
  • Fourier-Transform Infrared (FTIR): Identify key functional groups (e.g., C-I stretching at ~500 cm1^{-1} and aromatic C-H bending near 800 cm1^{-1}) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]+^+ ~405.04 g/mol) and isotopic patterns due to iodine .

Advanced: How can computational methods predict the compound’s reactivity in cross-metathesis or catalytic applications?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic/nucleophilic attacks. Compare with Z-selective metathesis catalysts (e.g., Mo- or W-based) to predict regioselectivity .
  • Molecular Dynamics (MD): Simulate steric effects of the iodophenyl group on transition states, particularly in reactions like olefin metathesis or Suzuki couplings .
  • Solvent Modeling: Use COSMO-RS to predict solubility parameters, critical for optimizing reaction conditions in non-polar solvents (e.g., toluene) .

Advanced: What mechanistic insights explain contradictory data in its catalytic performance vs. steric hindrance?

Answer:
Contradictions arise from competing steric and electronic effects:

  • Steric Hindrance: The iodophenyl group creates a bulky environment, reducing accessibility for catalysts (e.g., Pd in cross-couplings). This can be quantified using Tolman’s cone angle or buried volume (%Vbur_{bur}) calculations .
  • Electronic Effects: Iodine’s electronegativity polarizes the methylene bridge, enhancing electrophilicity. In catalytic cycles (e.g., Heck reactions), this accelerates oxidative addition but slows transmetallation. Balancing these requires ligand tuning (e.g., bulky phosphines) .
  • Case Study: Compare catalytic turnover in Suzuki reactions with analogous bromophenyl derivatives to isolate steric vs. electronic contributions .

Basic: What are the recommended storage conditions and solubility profiles for this compound?

Answer:

  • Storage: Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent iodophenyl group degradation. Avoid exposure to light to minimize radical formation .
  • Solubility: Sparingly soluble in water (<4.0×103^{-3} g/L at 25°C). Prefer polar aprotic solvents (e.g., DMF, DMSO) or halogenated solvents (e.g., dichloromethane). For crystallization, use methanol/water mixtures .

Advanced: How does the compound’s iodine substituent influence its application in photophysical studies?

Answer:

  • Heavy-Atom Effect: Enhances intersystem crossing (ISC) rates, making it useful as a triplet sensitizer in photodynamic therapy or OLEDs. Compare fluorescence quantum yields with non-iodinated analogs .
  • X-ray Contrast: The high electron density of iodine enables applications in crystallography as a phasing tool (e.g., SAD/MAD phasing in SHELXD) .
  • Radiolabeling: 125^{125}I isotopes can be introduced for tracer studies in biological systems .

Advanced: What strategies mitigate decomposition pathways during high-temperature reactions?

Answer:

  • Thermogravimetric Analysis (TGA): Identify decomposition onset temperatures (~390°C based on analogous disulfonyl dibenzene derivatives) .
  • Stabilizers: Add radical scavengers (e.g., BHT) to inhibit iodine-mediated radical chain reactions .
  • Flow Chemistry: Use microreactors to reduce residence time at elevated temperatures, minimizing degradation .

Basic: How can researchers distinguish between structural isomers (e.g., ortho vs. para substitution) in derivatives?

Answer:

  • NOESY NMR: Detect spatial proximity between the methylene proton and iodophenyl substituents to confirm ortho substitution .
  • X-ray Crystallography: Resolve bond angles (e.g., C-I-C) and torsion angles to differentiate substitution patterns .
  • UV-Vis Spectroscopy: Compare absorption maxima; ortho-substituted derivatives often exhibit bathochromic shifts due to extended conjugation .

Advanced: What role does this compound play in supramolecular chemistry or host-guest systems?

Answer:

  • Cavitand Design: The rigid dibenzene backbone and iodine’s polarizability enable guest molecule binding (e.g., fullerene encapsulation via π-π interactions) .
  • Coordination Polymers: Use as a linker in metal-organic frameworks (MOFs), leveraging iodine’s lone pairs for weak coordination to Ag+^+ or Cu+^+ .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Waste Disposal: Collect iodine-containing waste separately. Neutralize with sodium thiosulfate before disposal .
  • Emergency Measures: For spills, use activated charcoal to absorb residues, followed by ethanol rinsing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.